molecular formula C12H17N B13619988 (1-(3-Methylbenzyl)cyclopropyl)methanamine

(1-(3-Methylbenzyl)cyclopropyl)methanamine

Cat. No.: B13619988
M. Wt: 175.27 g/mol
InChI Key: PNEYHMLACGTMOK-UHFFFAOYSA-N
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Description

(1-(3-Methylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It is a cyclopropyl derivative, where a cyclopropyl ring is attached to a methanamine group, which is further substituted with a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Attachment of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an amine group.

    Substitution with 3-Methylbenzyl Group: The final step involves the substitution of the methanamine group with a 3-methylbenzyl group through a reductive amination reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes, where the above synthetic routes are optimized for large-scale production. This includes the use of high-pressure reactors, continuous flow systems, and automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Methylbenzyl)cyclopropyl)methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(1-(3-Methylbenzyl)cyclopropyl)methanamine: has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Methylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1-(3-Methylbenzyl)cyclopropyl)methanamine: can be compared with other similar compounds, such as:

    (1-(4-Methylbenzyl)cyclopropyl)methanamine: Similar structure but with a different position of the methyl group on the benzyl ring.

    (1-(2-Methylbenzyl)cyclopropyl)methanamine: Another isomer with the methyl group in the ortho position.

    Cyclopropylmethanamine: Lacks the benzyl substitution, making it a simpler analog.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[1-[(3-methylphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17N/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7H,5-6,8-9,13H2,1H3

InChI Key

PNEYHMLACGTMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CC2)CN

Origin of Product

United States

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